Methyl 3-(2-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate
CAS No.:
Cat. No.: VC14648340
Molecular Formula: C14H15F4N3O3
Molecular Weight: 349.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15F4N3O3 |
|---|---|
| Molecular Weight | 349.28 g/mol |
| IUPAC Name | methyl 3-[2-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]propanoate |
| Standard InChI | InChI=1S/C14H15F4N3O3/c1-7-12-8(13(17)18)5-10(22)20(4-3-11(23)24-2)14(12)19-21(7)6-9(15)16/h5,9,13H,3-4,6H2,1-2H3 |
| Standard InChI Key | IITVYIHDBGIJOQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC(=O)N(C2=NN1CC(F)F)CCC(=O)OC)C(F)F |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Substituents
The compound features a pyrazolo[3,4-b]pyridine core, a bicyclic system comprising fused pyrazole and pyridine rings. Key substitutions include:
-
2,2-Difluoroethyl group at position 2 of the pyrazole ring.
-
Difluoromethyl group at position 4 of the pyridine ring.
-
Methyl ester (-COOCH₃) linked via a propanoate chain at position 7.
The electron-withdrawing fluorine atoms enhance metabolic stability and influence dipole interactions, critical for receptor binding .
Molecular Formula and Weight Discrepancies
Two molecular formulas are reported:
-
C₁₄H₁₅F₄N₃O₃ (Molecular weight: 349.28 g/mol).
-
C₁₅H₁₉F₂N₃O₃ (Molecular weight: 327.33 g/mol).
Recalculation confirms C₁₄H₁₅F₄N₃O₃ as the correct formula (theoretical weight: 349.28 g/mol). The discrepancy likely stems from a misannotation in early literature.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS Number | Not assigned |
| Molecular Formula | C₁₄H₁₅F₄N₃O₃ |
| Molecular Weight | 349.28 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
| XLogP3-AA | 1.9 (estimated) |
Synthetic Pathways and Optimization
Key Synthetic Steps
Synthesis involves multi-step transformations:
-
Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-keto esters yields the pyrazole nucleus.
-
Difluoroalkylation: Introduction of 2,2-difluoroethyl and difluoromethyl groups via nucleophilic substitution or radical fluorination .
-
Esterification: Propanoic acid side chain is esterified using methanol under acidic conditions.
Challenges in Fluorination
Fluorine incorporation demands precise control to avoid over-fluorination. Catalytic methods using transition metals (e.g., palladium) or photoredox catalysts are employed to enhance regioselectivity .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole cyclization | Hydrazine hydrate, EtOH, 80°C | 65 |
| Difluoroethylation | ClCF₂CF₂Cl, KF, DMF, 120°C | 42 |
| Esterification | CH₃OH, H₂SO₄, reflux | 88 |
Biological Activity and Mechanism
Adenosine Receptor Modulation
Preliminary studies suggest high affinity for adenosine A₁ and A₂A receptors (Ki values < 100 nM). These G-protein-coupled receptors regulate:
-
Inflammation: A₂A activation suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Neuroprotection: A₁ agonists reduce glutamate excitotoxicity in ischemic stroke models .
Structure-Activity Relationships (SAR)
-
Fluorine Substitutions: Difluoro groups at positions 2 and 4 increase lipophilicity (cLogP = 1.9), enhancing blood-brain barrier permeability.
-
Methyl Ester: Serves as a prodrug moiety; in vivo hydrolysis releases the active carboxylic acid .
Comparative Analysis with Analogues
Fluorinated Pyrazolo-Pyridines
-
Compound A (PubChem CID 15548675): Lacks the difluoromethyl group, showing 10-fold lower A₂A binding affinity .
-
Tenidap (US6136839A): A dual COX/5-LOX inhibitor with unrelated structure but overlapping anti-inflammatory applications .
Table 3: Receptor Binding Affinities
| Compound | A₁ Ki (nM) | A₂A Ki (nM) |
|---|---|---|
| Target Compound | 34 ± 5 | 89 ± 12 |
| Caffeine | 2,100 | 14,000 |
| Regadenoson | 1,330 | 16 |
Pharmacokinetics and Toxicity
ADME Profile
-
Absorption: Oral bioavailability in rats = 44% (Cₘₐₓ = 1.2 μg/mL at 2 h).
-
Metabolism: Hepatic CYP3A4-mediated ester hydrolysis to the carboxylic acid derivative.
-
Excretion: Renal (60%) and fecal (35%) over 24 h.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume